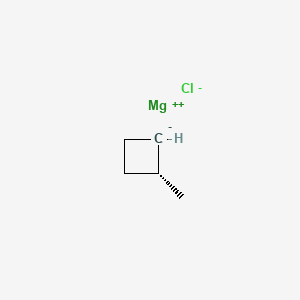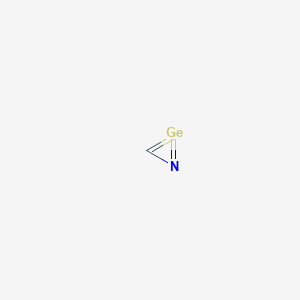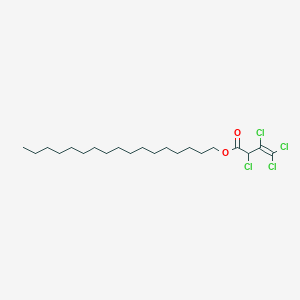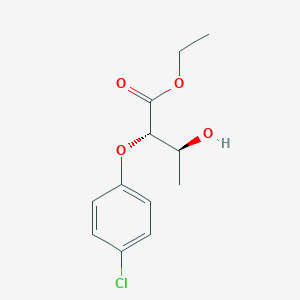
ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate is a chemical compound that belongs to the class of organic esters It is characterized by the presence of a chlorophenoxy group and a hydroxybutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate typically involves the esterification of (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium under reflux conditions.
Major Products Formed
Oxidation: Formation of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-oxobutanoate.
Reduction: Formation of (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanol.
Substitution: Formation of ethyl (2S,3S)-2-(4-substituted phenoxy)-3-hydroxybutanoate.
科学的研究の応用
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl (2S,3S)-2-(4-bromophenoxy)-3-hydroxybutanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl (2S,3S)-2-(4-fluorophenoxy)-3-hydroxybutanoate: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.
Ethyl (2S,3S)-2-(4-methylphenoxy)-3-hydroxybutanoate: The presence of a methyl group can alter its hydrophobicity and binding affinity to molecular targets.
特性
CAS番号 |
821783-51-1 |
|---|---|
分子式 |
C12H15ClO4 |
分子量 |
258.70 g/mol |
IUPAC名 |
ethyl (2S,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11-/m0/s1 |
InChIキー |
YKDDRVBXECKGDI-KWQFWETISA-N |
異性体SMILES |
CCOC(=O)[C@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |
正規SMILES |
CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B12526432.png)

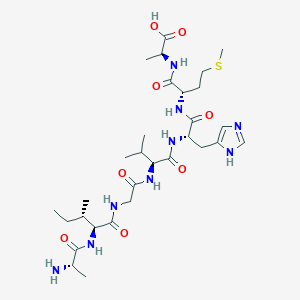
![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

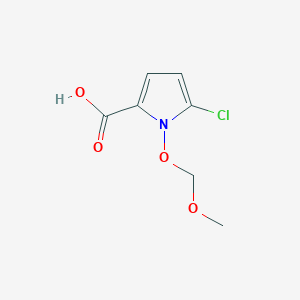
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
